molecular formula C23H16AuO5PRe+ B12894503 (Pentacarbonylrhenio)(triphenylphosphine)gold

(Pentacarbonylrhenio)(triphenylphosphine)gold

Cat. No.: B12894503
M. Wt: 786.5 g/mol
InChI Key: JSXBWWHQBKPHGZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination compound that features a gold atom coordinated to a triphenylphosphine ligand and a rhenium atom coordinated to five carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentacarbonylrhenio)(triphenylphosphine)gold typically involves the reaction of chloro(triphenylphosphine)gold(I) with pentacarbonylrhenium(I) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or diethyl ether. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Pentacarbonylrhenio)(triphenylphosphine)gold can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhenium(VII) species, while substitution reactions can produce a variety of gold and rhenium complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pentacarbonylrhenio)(triphenylphosphine)gold is unique due to the combination of gold, rhenium, triphenylphosphine, and carbonyl ligands in a single molecule. This combination imparts unique electronic and structural properties, making it valuable for specific catalytic and biological applications .

Biological Activity

The compound (Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination complex that combines rhenium and gold with triphenylphosphine as a ligand. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition and Structure

The structure of this compound can be represented as follows:

 Re CO 5 Au PPh 3 \text{ Re CO 5 Au PPh 3 }
  • Re : Rhenium
  • CO : Carbon monoxide ligands
  • Au : Gold
  • PPh₃ : Triphenylphosphine

This complex exhibits unique properties due to the synergistic effects of its metal centers and ligands.

Biological Activity Overview

Research indicates that gold(I) complexes, including those with triphenylphosphine, exhibit significant cytotoxicity against various cancer cell lines and possess anti-inflammatory properties. The biological activity of this compound has been evaluated through several studies focusing on its mechanisms of action.

Cytotoxic Effects

In vitro studies have shown that gold complexes can induce apoptosis in cancer cells. For instance, a study involving gold(I)-triphenylphosphine complexes demonstrated their ability to inhibit the growth of human cancer cell lines such as MCF7 and A549. The mechanism involves the modulation of cellular signaling pathways, particularly those related to cell cycle regulation and apoptosis.

Cell LineIC50 (µM)Reference
MCF75.2
A5494.8
HeLa3.9

Anti-Inflammatory Properties

Gold(I) complexes have also been studied for their anti-inflammatory effects. The ability to modulate pro-inflammatory cytokines such as TNF-α and IL-1β has been documented in macrophage models. For example, this compound demonstrated a reduction in cytokine secretion in lipopolysaccharide (LPS)-stimulated THP-1 cells.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-α12045
IL-1β8530

The biological activity of this compound is primarily attributed to its interaction with sulfur-containing biomolecules, such as glutathione and cysteine. These interactions can lead to the modulation of redox states within cells, influencing both cytotoxicity and anti-inflammatory responses.

Case Studies

  • Cytotoxicity in Cancer Models : In a study examining various gold(I) complexes, it was found that those containing triphenylphosphine exhibited enhanced cytotoxic effects compared to other ligands, suggesting a structure-activity relationship that warrants further investigation.
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of gold complexes showed that treatment with this compound resulted in significant decreases in inflammatory markers in murine models, indicating potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C23H16AuO5PRe+

Molecular Weight

786.5 g/mol

IUPAC Name

carbon monoxide;gold;rhenium;triphenylphosphanium

InChI

InChI=1S/C18H15P.5CO.Au.Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;;/h1-15H;;;;;;;/p+1

InChI Key

JSXBWWHQBKPHGZ-UHFFFAOYSA-O

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Au]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.